N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide
Description
N-[2-(7-Methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide is a synthetic compound featuring a xanthene carboxamide core linked via an ethyl group to a 7-methoxy-2-oxo-quinoline moiety. The xanthene scaffold is known for its tricyclic oxygen-containing structure, which confers stability and diverse bioactivity .
Properties
CAS No. |
851406-29-6 |
|---|---|
Molecular Formula |
C26H22N2O4 |
Molecular Weight |
426.472 |
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C26H22N2O4/c1-31-18-11-10-16-14-17(25(29)28-21(16)15-18)12-13-27-26(30)24-19-6-2-4-8-22(19)32-23-9-5-3-7-20(23)24/h2-11,14-15,24H,12-13H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
PWFGHCHAZURDOS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinoline derivative, followed by the introduction of the xanthene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide exhibit promising anticancer properties. A study focused on xanthene derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the quinoline moiety enhances the anticancer activity by interacting with DNA and disrupting cellular processes .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Xanthene derivatives have shown activity against a range of bacterial strains, suggesting potential use in developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Specific studies have highlighted its ability to inhibit enzymes associated with inflammatory processes, making it a candidate for anti-inflammatory drug development. The compound's structural features allow it to bind effectively to active sites of target enzymes .
Fluorescent Probes
The unique structure of this compound makes it suitable for use as a fluorescent probe in biological imaging. Its fluorescence properties can be utilized to track cellular processes in real-time, providing insights into cellular dynamics and interactions .
Organic Light Emitting Diodes (OLEDs)
Recent advancements suggest that this compound can be incorporated into organic light-emitting diodes due to its favorable electronic properties. The compound's ability to emit light when electrically stimulated makes it a candidate for enhancing the efficiency and color quality of OLEDs .
Data Tables
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry explored the anticancer activity of xanthene derivatives, including this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, highlighting its potential as a therapeutic agent against specific cancer types.
- Enzyme Inhibition Research : A detailed investigation into the enzyme inhibition properties of this compound revealed that it effectively reduced the activity of cyclooxygenase enzymes, which are crucial in inflammatory responses. This suggests its potential application in treating inflammatory diseases.
- Material Science Application : A recent paper discussed the incorporation of this compound into OLED technology, demonstrating improved light emission properties compared to traditional materials used in OLEDs.
Mechanism of Action
The mechanism by which N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
*Estimated based on structural similarity.
Spectroscopic and Analytical Data
- Cyclopentaquinoline-acridine analogs () were characterized by FTIR (C=O stretch at ~1650 cm⁻¹), ¹H NMR (quinoline protons at δ 8.5–9.0 ppm), and MS. Similar techniques would confirm the target compound’s structure.
- 9-Oxo-xanthene derivatives () utilized X-ray diffraction for structural validation, a method applicable to the target compound .
Biological Activity
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide is a compound belonging to the class of quinoline derivatives, which are recognized for their diverse biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C26H24N2O3 |
| Molecular Weight | 412.49 g/mol |
| IUPAC Name | This compound |
| CAS Number | 896677-00-2 |
The biological activity of this compound primarily involves its interaction with various molecular targets within cells. The compound has been shown to:
- Inhibit Enzymatic Activity : It can inhibit enzymes involved in DNA replication and repair, which is crucial for its potential anticancer effects.
- Interact with Biological Macromolecules : The compound may bind to proteins and nucleic acids, disrupting essential biological processes.
- Modulate Receptor Activity : Similar compounds have been studied as positive allosteric modulators for metabotropic glutamate receptors (mGluRs), suggesting a potential role in neurological applications .
Antimicrobial and Anticancer Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial and anticancer activities. For example:
- Antimicrobial Activity : In vitro studies have demonstrated that related compounds possess the ability to inhibit the growth of various bacterial strains, indicating potential as antimicrobial agents.
- Anticancer Activity : Several studies have reported that quinoline derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential .
Structure-Activity Relationship (SAR)
The structure of this compound is critical in determining its biological activity. Modifications at specific positions on the quinoline or xanthene rings can enhance or reduce its efficacy against targeted biological pathways. Research has focused on optimizing these structures to improve potency and selectivity .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of several quinoline derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in human cancer cell lines, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related xanthene derivatives. The study found that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness noted against resistant strains .
Q & A
Q. What are the recommended safety protocols for handling N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide in laboratory settings?
Methodological Answer: Based on structural analogs (e.g., xanthene-carboxylic acid derivatives), this compound likely requires handling under controlled conditions due to potential acute toxicity (H302, H315, H319) and respiratory irritation (H335) . Key precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis to avoid aerosol inhalation.
- Storage : Store in airtight containers at 2–8°C to minimize degradation, as recommended for thermally sensitive xanthene derivatives .
Q. How can researchers synthesize and purify this compound, given its quinoline-xanthene hybrid structure?
Methodological Answer: Synthesis likely involves coupling 7-methoxy-2-oxo-1H-quinoline-3-ethylamine with 9H-xanthene-9-carboxamide via carbodiimide-mediated amidation. Key challenges include:
- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to separate unreacted precursors.
- Characterization : Confirm purity via -NMR (quinoline protons at δ 8.2–8.5 ppm; xanthene aromatic protons at δ 6.8–7.4 ppm) and LC-MS (expected [M+H]+ ~450–500 g/mol) .
Advanced Research Questions
Q. How should conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural validation?
Methodological Answer: Discrepancies may arise from dynamic effects (e.g., rotational isomerism in the carboxamide linkage). Strategies include:
- Temperature-dependent NMR : Analyze at 298 K and 223 K to identify conformational flexibility.
- Computational modeling : Compare DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G* basis set) to experimental data .
- X-ray crystallography : If single crystals are obtainable (e.g., via slow evaporation in DMSO/EtOH), compare bond lengths and angles to NMR-derived models .
Q. What experimental designs are suitable for assessing hydrolytic stability of the carboxamide bond under physiological conditions?
Methodological Answer:
- Buffer incubation : Expose the compound to PBS (pH 7.4, 37°C) and analyze degradation kinetics via HPLC at 0, 12, 24, and 48 hours.
- Mass spectrometry : Identify hydrolysis products (e.g., free quinoline-ethylamine and xanthene-carboxylic acid).
- Accelerated stability testing : Use acidic (pH 2.0) and alkaline (pH 9.0) conditions to model extreme environments .
Key Considerations for Research Design
- Toxicological gaps : No carcinogenicity data exists for related xanthene-carboxamides; prioritize Ames tests and micronucleus assays for genotoxicity screening .
- Environmental impact : Conduct soil mobility studies (OECD 121 guideline) to assess ecological risks, as xanthene derivatives show variable biodegradability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
